![molecular formula C17H16N2O3S2 B2512549 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896299-92-6](/img/structure/B2512549.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DMXAA, is a synthetic compound that has been investigated for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous studies to determine its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Electrophysiological Activity and Antiarrhythmic Potential
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has highlighted their significant electrophysiological activity and potential as selective class III antiarrhythmic agents. These compounds demonstrate efficacy comparable to sematilide, a class III agent under clinical trials, indicating their potential in cardiac arrhythmia management (Morgan et al., 1990).
Antimalarial and Antiviral Properties
Investigations into antimalarial sulfonamides against COVID-19 have revealed that certain sulfonamide derivatives exhibit potent antimalarial activity with promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These findings suggest the potential of benzothiazol and sulfonamide compounds in developing treatments for both malaria and viral infections like COVID-19 (Fahim & Ismael, 2021).
Heterocyclic Chemistry Applications
In the realm of organic synthesis, benzothiazole-based compounds have been utilized as key intermediates for constructing various heterocycles, demonstrating their importance in the development of pharmaceuticals and agrochemicals (Darweesh et al., 2016).
Anticancer Activity
Novel Schiff’s bases containing thiadiazole and benzamide groups have shown significant in vitro anticancer activity against a range of human cancer cell lines. These findings indicate the potential of benzamide derivatives in cancer therapy, offering a basis for further exploration of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide in oncological research (Tiwari et al., 2017).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase, an enzyme important for various physiological functions. This research area suggests the potential of benzothiazol and sulfonamide compounds in designing inhibitors for therapeutic applications (Supuran et al., 1996).
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-7-8-11(2)15-14(10)18-17(23-15)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLMCVQJVKMEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.